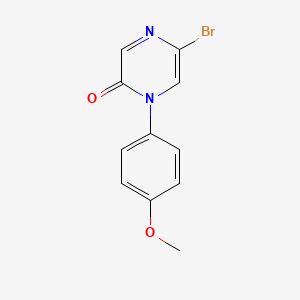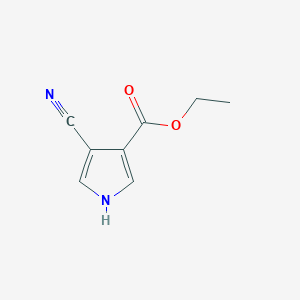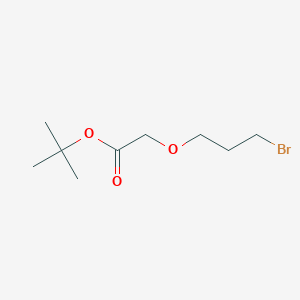
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-one, also known as 4-Methoxy-5-bromopyrazinone or 4-Methoxy-5-bromo-1-pyrazinone, is a heterocyclic compound belonging to the pyrazinone family of compounds. Pyrazinones are a class of heterocyclic compounds that are widely used in medicinal chemistry, organic synthesis, and biochemistry. These compounds have been studied extensively due to their potential therapeutic applications, such as the treatment of diabetes, cancer, and other diseases. 4-Methoxy-5-bromopyrazinone has been extensively studied in recent years due to its potential as an anti-diabetic agent.
Aplicaciones Científicas De Investigación
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been studied extensively in recent years due to its potential therapeutic applications. It has been studied as an anti-diabetic agent and has been found to improve glucose tolerance in diabetic rats. Additionally, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been studied as an anti-cancer agent and has been found to inhibit the growth of cancer cells in vitro. Additionally, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been studied as an anti-inflammatory agent and has been found to reduce inflammation in animal models.
Mecanismo De Acción
The exact mechanism of action of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone is not fully understood. However, it is believed to act by inhibiting the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of glucose metabolism. Additionally, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been found to activate the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been found to have a variety of biochemical and physiological effects. It has been found to increase the production of insulin in diabetic rats, as well as to reduce glucose levels in the blood. Additionally, 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has been found to reduce inflammation in animal models, as well as to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is non-toxic and has been found to be safe for use in animal models. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which can limit its use in some experiments. Additionally, it has a short half-life in solution, which can limit its use in some experiments.
Direcciones Futuras
The potential therapeutic applications of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone are still being explored. Future research should focus on further elucidating the mechanism of action of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone, as well as exploring its potential applications in the treatment of diabetes, cancer, and other diseases. Additionally, further research should be done to explore the potential side effects of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone, as well as its pharmacokinetics and pharmacodynamics. Finally, further research should be done to explore the potential for the development of novel derivatives of 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone with improved pharmacological properties.
Métodos De Síntesis
5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone can be synthesized using a variety of methods. One method involves the reaction of 4-methoxyphenylboronic acid with sodium bromide in the presence of a base, such as sodium hydroxide. This reaction produces 4-methoxy-5-bromobenzene, which can then be reacted with hydrazine hydrate to produce 5-Bromo-1-(4-methoxyphenyl)pyrazin-2(1H)-onebromopyrazinone. Another method involves the reaction of 4-methoxyphenylboronic acid with sodium bromide in the presence of a base, such as sodium hydroxide, followed by the reaction of the resulting 4-methoxy-5-bromobenzene with hydrazine hydrate in the presence of a catalyst, such as palladium chloride.
Propiedades
IUPAC Name |
5-bromo-1-(4-methoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-9-4-2-8(3-5-9)14-7-10(12)13-6-11(14)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEANTAPFACFCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2457652.png)

![Benzyl 6-(3-acetoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2457656.png)


![5-(4-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2457662.png)


![N-(4-ethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2457667.png)


![N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2457670.png)

